8(S),15(S)-diHETE
Overview
Description
8(S),15(S)-DiHETE: is an icosanoid —a class of bioactive lipids derived from arachidonic acid. Specifically, it is the 8(S),15(S)-stereoisomer of dihydroxyeicosatetraenoic acid (DiHETE). The compound features two hydroperoxy substituents—one at position 8 and another at position 15—on its icosatetraenoic acid backbone .
Preparation Methods
Synthetic Routes:
The synthesis of 8(S),15(S)-DiHETE involves enzymatic or chemical transformations of arachidonic acid. Enzymatic pathways often utilize lipoxygenases, while chemical methods employ peroxidation reactions. These reactions introduce the hydroperoxy groups at the specified positions.
Industrial Production:
Although industrial-scale production of this compound is limited, it can be obtained through enzymatic processes using lipoxygenases or by chemical synthesis. due to its biological significance, research laboratories primarily produce this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: 8(S),15(S)-DiHETE can undergo further oxidation, leading to the formation of other bioactive metabolites.
Reduction: Reduction of the hydroperoxy groups generates the corresponding dihydroxy derivatives.
Substitution: The compound may participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Lipoxygenases: These enzymes catalyze the oxygenation of arachidonic acid to form DiHETE.
Hydrogenation: To reduce the hydroperoxy groups.
Acid-Catalyzed Hydrolysis: For cleaving the ester bonds.
Major Products:
The primary products of this compound reactions include:
- Other downstream metabolites, such as epoxyeicosatrienoic acids (EETs) and leukotrienes.
8(S),15(S)-DiHETrE: The corresponding dihydroxy derivative.
Scientific Research Applications
8(S),15(S)-DiHETE plays essential roles in various fields:
Inflammation: As an inflammatory mediator, it influences immune responses.
Vascular Function: It affects blood vessel tone and endothelial function.
Cancer Research: Its involvement in tumor progression and angiogenesis is under investigation.
Neurobiology: It modulates neuronal signaling pathways.
Mechanism of Action
The precise mechanism of 8(S),15(S)-DiHETE’s effects involves:
Receptor Activation: It binds to specific receptors (e.g., G protein-coupled receptors) to initiate signaling cascades.
Intracellular Pathways: Activation of protein kinases, transcription factors, and lipid mediators.
Comparison with Similar Compounds
8(S),15®-DiHETE: The enantiomer with opposite stereochemistry.
12(S)-HETE: Another hydroxyeicosatetraenoic acid with distinct biological effects.
Properties
IUPAC Name |
(5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-IEVBXOQPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157083 | |
Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-66-8 | |
Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80234-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.